4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a heterocyclic compound that contains both quinoline and oxadiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.
Coupling with quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative, often through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could also occur, potentially affecting the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce new substituents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds like 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one can be used as ligands in catalytic reactions.
Material Science: These compounds may be used in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Due to their potential biological activities, these compounds are often investigated as potential drug candidates.
Biological Probes: They can be used as probes to study various biological processes.
Industry
Agriculture: These compounds may have applications as pesticides or herbicides.
Pharmaceuticals: They can be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinoline: Lacks the hydroxyl group at the 2-position.
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is unique due to the presence of both the oxadiazole and quinoline moieties, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10N4O2 |
---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H10N4O2/c21-14-9-11(10-5-1-2-6-12(10)18-14)16-19-15(20-22-16)13-7-3-4-8-17-13/h1-9H,(H,18,21) |
InChI Key |
KKCVQRIMMCUINX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NC(=NO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.